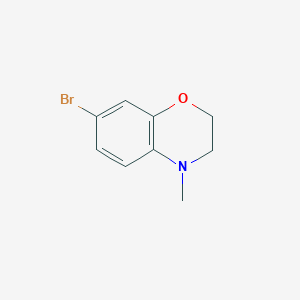

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMFOFZKZBLSAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380051 | |

| Record name | 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154264-95-6 | |

| Record name | 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the heterocyclic compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. The information is compiled to serve as a foundational resource for its application in chemical research and drug discovery.

Core Chemical Properties

This compound is a substituted benzoxazine derivative. The benzoxazine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] This particular compound is characterized by a bromine atom at the 7-position and a methyl group at the 4-position of the dihydro-1,4-benzoxazine core structure.

A summary of the key quantitative data for this compound is presented below. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 154264-95-6 | [3][4][5] |

| Molecular Formula | C₉H₁₀BrNO | [6][7] |

| Molecular Weight | 228.09 g/mol | |

| Monoisotopic Mass | 226.99458 Da | [6] |

| Physical Form | Solid | |

| Purity | 95% - 98% | [4][8] |

| Storage Temperature | Ambient | |

| InChI | 1S/C9H10BrNO/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3 | [6] |

| InChIKey | MQMFOFZKZBLSAB-UHFFFAOYSA-N | [6] |

| SMILES | CN1CCOC2=C1C=CC(=C2)Br | [6] |

| Predicted XlogP | 2.5 | [6] |

According to available safety data, this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended during handling. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the provided search results, a general and widely applicable synthetic methodology for 1,4-benzoxazine derivatives can be inferred from the literature. The synthesis of benzoxazines typically involves a Mannich-like condensation reaction of a phenol, a primary amine, and formaldehyde.[9] More complex, multi-step syntheses can also be employed to achieve specific substitution patterns.[10][11]

A plausible generalized synthesis workflow for a substituted 3,4-dihydro-2H-1,4-benzoxazine is outlined below.

-

Reaction Setup: A substituted 2-aminophenol is reacted with a suitable alkylating agent (e.g., a halo-alcohol or epoxide) under basic conditions to form an N-substituted intermediate.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the dihydro-1,4-benzoxazine ring. This can be acid- or base-catalyzed.

-

Purification: The crude product is purified using standard laboratory techniques such as column chromatography, recrystallization, or distillation to yield the final, pure compound.

-

Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The diagram below illustrates a generalized workflow for the synthesis and characterization of a 1,4-benzoxazine derivative.

Biological Activity and Potential Applications

Specific biological studies on this compound were not identified in the search results. However, the broader class of 1,4-benzoxazine derivatives is well-documented for a wide range of biological activities. These compounds have shown promise as:

-

Antimicrobial Agents: Various benzoxazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][12]

-

Anticancer Agents: Certain benzoxazinone derivatives have been evaluated for their cytotoxic effects against cancer cell lines, such as breast (MCF-7) and cervical (HeLa) cancer cells.[1] Some have been investigated as inhibitors of key signaling molecules like PI3Kα in cancer pathways.[11]

-

Antidepressant and Anti-inflammatory Agents: The benzoxazine scaffold is also associated with antidepressant and anti-inflammatory properties.[1]

Given the established biological profile of the 1,4-benzoxazine core, this compound represents a valuable candidate for screening in various biological assays to determine its specific therapeutic potential. The bromo and methyl substituents can significantly influence its pharmacokinetic and pharmacodynamic properties.

The logical workflow for investigating the biological potential of a novel benzoxazine compound is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 154264-95-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 154264-95-6 [sigmaaldrich.com]

- 6. PubChemLite - 7-bromo-3,4-dihydro-4-methyl-2h-1,4-benzoxazine (C9H10BrNO) [pubchemlite.lcsb.uni.lu]

- 7. 2abiotech.net [2abiotech.net]

- 8. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (CAS: 154264-95-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic building block with applications in medicinal chemistry. Due to its role as a synthetic intermediate, this document focuses on its physicochemical properties, synthesis, and its utility in the development of biologically active compounds, particularly kinase inhibitors.

Core Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 154264-95-6 | [1] |

| Molecular Formula | C₉H₁₀BrNO | |

| Molecular Weight | 228.09 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically 95-98% | |

| Storage Temperature | Ambient | |

| InChI Key | MQMFOFZKZBLSAB-UHFFFAOYSA-N | |

| SMILES | CN1CCOc2cc(Br)ccc12 | [1] |

Table 2: Safety Information

| Hazard Statements | Precautionary Statements | Signal Word |

| H315 (Causes skin irritation) | P261, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 | Warning |

| H319 (Causes serious eye irritation) | ||

| H335 (May cause respiratory irritation) |

Data sourced from publicly available safety data sheets.

Synthesis and Characterization

While specific literature detailing the dedicated synthesis of this compound is limited, a general and efficient two-step sequence for related benzoxazine derivatives provides a reliable synthetic route. This involves the reduction of a corresponding benzoxazole followed by a ring closure reaction.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 2-(methylamino)-4-bromophenol

A solution of 6-bromo-3-methyl-1,3-benzoxazol-2(3H)-one in a suitable solvent like tetrahydrofuran (THF) is treated with a reducing agent such as lithium aluminium hydride (LiAlH₄) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water and an aqueous sodium hydroxide solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(methylamino)-4-bromophenol.

Step 2: Synthesis of this compound

To a solution of 2-(methylamino)-4-bromophenol in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) is added, followed by the addition of 1,2-dibromoethane. The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Characterization

The structure of the final compound can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, it has been utilized as a coupling partner in the preparation of 2,6-diamino-pyrimidine-5-yl-carboxamides, which are investigated as inhibitors of Spleen Tyrosine Kinase (Syk) or Janus Kinase (JAK).[2]

Experimental Workflow: Synthesis of a Syk/JAK Inhibitor Intermediate

The following workflow illustrates the use of this compound in a palladium-catalyzed cross-coupling reaction, a common strategy in medicinal chemistry.

References

In-Depth Technical Guide: Physicochemical Properties of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information on the general solubility of benzoxazine derivatives, outlines a detailed experimental protocol for solubility determination, and discusses the potential biological relevance of this class of compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel benzoxazine-based molecules.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazine class. Benzoxazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The 3,4-dihydro-2H-1,4-benzoxazine scaffold, in particular, is recognized as a privileged structure in drug discovery, with various analogs exhibiting anticancer, antimicrobial, and other therapeutic properties.[1]

A thorough understanding of the physicochemical properties of a compound, especially its solubility, is fundamental for its development and application. Solubility influences bioavailability, formulation, and the design of experimental assays. This guide addresses the current knowledge gap regarding the specific solubility of this compound.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 154264-95-6 | [2] |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid | [2] |

Solubility Data

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The molecule is largely nonpolar with a halogenated aromatic ring and a heterocyclic system, making it hydrophobic. |

| Ethanol | Soluble | The polar hydroxyl group of ethanol can interact with the heteroatoms in the benzoxazine ring, while the ethyl chain provides nonpolar character. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that can solvate the compound. |

| Acetone | Soluble | A polar aprotic solvent that can effectively dissolve many organic compounds. |

| Dichloromethane (DCM) | Soluble | A common non-polar aprotic solvent for organic compounds. |

| Chloroform | Soluble | A common non-polar aprotic solvent for organic compounds. |

| Diethyl Ether | Soluble | A relatively nonpolar solvent suitable for dissolving many organic molecules. |

| Toluene | Soluble | A nonpolar aromatic solvent that should readily dissolve the compound. |

| Hexane | Sparingly Soluble to Insoluble | A highly nonpolar solvent; solubility will depend on the overall polarity of the benzoxazine derivative. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the qualitative and semi-quantitative determination of the solubility of a crystalline organic compound like this compound.[3][4][5]

Materials

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow

The general workflow for determining qualitative solubility is depicted in the diagram below.

Caption: Workflow for the qualitative determination of solubility.

Detailed Methodology

-

Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for a predetermined time (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.

-

Classification:

-

Soluble: If the solid completely dissolves, the compound is considered soluble in that solvent at the tested concentration.

-

Partially Soluble: If a portion of the solid dissolves but some remains undissolved, the compound is partially soluble.

-

Insoluble: If the solid does not appear to dissolve, the compound is considered insoluble.

-

-

Semi-Quantitative Estimation (Optional): For soluble compounds, the process can be repeated with increasing amounts of the solute in a fixed volume of solvent until saturation is reached. This provides a semi-quantitative measure of solubility (e.g., >100 mg/mL). For insoluble compounds, the amount of solvent can be incrementally increased to determine the volume required to dissolve the initial amount of solute.

Potential Biological Relevance

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been investigated for various pharmacological activities.

-

Anticancer Activity: Several studies have demonstrated the potential of 3,4-dihydro-2H-1,4-benzoxazine analogs as anticancer agents.[6] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action for some derivatives include the inhibition of key cellular signaling pathways involved in cell proliferation and survival.[1]

-

Antimicrobial Activity: Derivatives of 1,4-benzoxazine have also shown promising antimicrobial properties, with activity against a range of bacteria and fungi.[7][8][9]

The presence of a bromine atom and a methyl group on the this compound scaffold may influence its biological activity and pharmacokinetic properties. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this particular compound.

Synthesis Overview

A plausible synthetic route for this compound can be conceptualized based on established methods for benzoxazine synthesis. A common approach involves the Mannich-like condensation of a substituted phenol, a primary amine, and formaldehyde.[10][11][12]

Caption: A plausible synthetic pathway for the target compound.

Conclusion

This technical guide has consolidated the available information on this compound, with a particular emphasis on its solubility. While specific quantitative data remains elusive, a qualitative understanding of its solubility in various solvents has been presented based on the behavior of related benzoxazine derivatives. A detailed experimental protocol for determining solubility has been provided to aid researchers in their own investigations. Furthermore, the potential biological significance of this compound has been highlighted by examining the activities of the broader 3,4-dihydro-2H-1,4-benzoxazine class. This guide serves as a foundational resource to facilitate further research and development of this and related benzoxazine compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 154264-95-6 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ikm.org.my [ikm.org.my]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic pathway for 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide presents a combination of predicted spectroscopic values derived from established principles and reported data for structurally analogous compounds. A feasible synthetic route is proposed, accompanied by a comprehensive, hypothetical experimental protocol for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazine derivatives.

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and functional materials. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, making them attractive targets in drug discovery and development. The title compound, this compound (C₉H₁₀BrNO), is a halogenated derivative with potential for further chemical modification and exploration of its biological properties. This guide aims to provide a detailed, albeit predictive, spectroscopic and synthetic profile to facilitate further research on this compound.

Predicted Spectroscopic Data

The following spectroscopic data for this compound are predicted based on the analysis of structurally related compounds and established spectroscopic principles. These values should be considered as a guide for the interpretation of experimental data.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.85 | d | 1H | Ar-H (H5) |

| ~6.70 | dd | 1H | Ar-H (H6) |

| ~6.65 | d | 1H | Ar-H (H8) |

| ~4.25 | t | 2H | O-CH₂ (H2) |

| ~3.30 | t | 2H | N-CH₂ (H3) |

| ~2.90 | s | 3H | N-CH₃ |

Rationale for Prediction: The chemical shifts are estimated based on the typical values for protons on a substituted benzene ring and the methylene groups of the benzoxazine ring system. The electron-donating character of the oxygen and nitrogen atoms will shield the aromatic protons, while the bromine atom will have a deshielding effect.

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C4a |

| ~140.0 | C8a |

| ~122.0 | C6 |

| ~118.0 | C8 |

| ~117.0 | C5 |

| ~110.0 | C7 (C-Br) |

| ~64.0 | C2 (O-CH₂) |

| ~49.0 | C3 (N-CH₂) |

| ~40.0 | N-CH₃ |

Rationale for Prediction: The predicted chemical shifts are based on the analysis of similar benzoxazine structures. The carbon attached to the bromine (C7) is expected to be significantly downfield. The carbons attached to the heteroatoms (C4a, C8a, C2, C3) will also show characteristic shifts.

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1600-1450 | Strong | C=C stretching (aromatic) |

| ~1250-1200 | Strong | C-O-C asymmetric stretching |

| ~1100-1050 | Strong | C-N stretching |

| ~850-800 | Strong | C-H bending (aromatic, out-of-plane) |

| ~600-500 | Medium | C-Br stretching |

Rationale for Prediction: The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule. The strong C-O-C and C-N stretching bands are characteristic of the benzoxazine ring.

Mass Spectrometry (Predicted)

The following predicted mass-to-charge ratios (m/z) for various adducts are sourced from PubChemLite.[1]

| Adduct | m/z |

| [M+H]⁺ | 228.00186 |

| [M+Na]⁺ | 249.98380 |

| [M-H]⁻ | 225.98730 |

| [M+NH₄]⁺ | 245.02840 |

| [M+K]⁺ | 265.95774 |

| [M]⁺ | 226.99403 |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the N-alkylation of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine. A potential two-step synthesis is outlined below.

Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Intermediate)

Reaction Scheme:

4-Bromo-2-aminophenol + 1,2-Dibromoethane → 7-bromo-3,4-dihydro-2H-1,4-benzoxazine

Protocol:

-

To a solution of 4-bromo-2-aminophenol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2-3 equivalents).

-

To this suspension, add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

Synthesis of this compound (Final Product)

Reaction Scheme:

7-bromo-3,4-dihydro-2H-1,4-benzoxazine + Methyl iodide → this compound

Protocol:

-

Dissolve 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in a polar aprotic solvent like DMF or tetrahydrofuran (THF).

-

Add a strong base such as sodium hydride (NaH, 1.1-1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization to yield this compound.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a predictive yet comprehensive spectroscopic and synthetic profile of this compound. The tabulated predicted spectroscopic data serves as a valuable reference for researchers in identifying and characterizing this compound. The proposed synthetic pathway and detailed hypothetical protocol offer a practical starting point for its laboratory preparation. It is anticipated that this guide will be a useful resource for scientists and professionals in the fields of medicinal chemistry, materials science, and drug development.

References

An In-depth Technical Guide to 7-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of the heterocyclic compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. This document details its chemical properties, a plausible synthetic pathway derived from patent literature, and relevant characterization data.

Introduction

This compound is a substituted benzoxazine derivative. The benzoxazine ring system is a key structural motif in a variety of biologically active compounds, though specific pharmacological data for this particular compound is not extensively available in public literature. This guide aims to consolidate the known information regarding its synthesis and chemical identity.

Chemical Properties and Data

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| CAS Number | 154264-95-6 | [1] |

| Appearance | Solid | [1] |

| Purity (Typical) | ≥95% | [2] |

| Storage Temperature | Ambient | [1] |

Discovery

The specific historical "discovery" of this compound is not well-documented in readily available scientific literature. However, its appearance in the patent literature, such as CN112292377A, indicates its use as an intermediate in the synthesis of more complex molecules, in this case, OGA (O-GlcNAcase) inhibitor compounds.[3] The general synthesis of benzoxazines dates back to the mid-20th century, with various methods being developed since.[4]

Synthesis

While a specific peer-reviewed experimental protocol for the synthesis of this compound is not readily found, a plausible synthetic route can be inferred from related benzoxazine syntheses and information within patent literature. A common and effective method for the formation of the 3,4-dihydro-2H-1,4-benzoxazine core involves the reaction of a 2-aminophenol derivative with a suitable two-carbon electrophile, followed by N-alkylation.

Proposed Synthetic Pathway

A logical synthetic approach to this compound would likely involve a two-step process starting from 2-amino-4-bromophenol.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols based on general procedures for benzoxazine synthesis.

Step 1: Synthesis of 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine

-

Reaction Setup: To a solution of 2-amino-4-bromophenol (1 equivalent) in a suitable high-boiling solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Addition of Reagent: To the stirred suspension, add 1,2-dibromoethane (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) from Step 1 in a polar aprotic solvent such as DMF or tetrahydrofuran (THF).

-

Addition of Base: Add a strong base, such as sodium hydride (NaH, 1.1-1.5 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methylating Agent: After stirring for a short period, add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. The organic phase is washed, dried, and concentrated. The final product is then purified by column chromatography or recrystallization.

Characterization Data

While a specific publication with detailed spectral data for this compound is not available, typical characterization would involve the following analyses. The data presented in the table below is predicted or based on general knowledge of similar structures.

| Analysis Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Methylene protons of the oxazine ring as two triplets around δ 3.5-4.5 ppm. A singlet for the N-methyl group around δ 2.8-3.2 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. Methylene carbons of the oxazine ring around δ 40-70 ppm. N-methyl carbon around δ 30-40 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of the compound (m/z ≈ 228 and 229 for the bromine isotopes). A characteristic isotopic pattern for a bromine-containing compound would be expected. |

| Infrared (IR) | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-N stretching, and C-O-C stretching vibrations. |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public scientific literature regarding the biological activity or the signaling pathways associated with this compound. As noted, its appearance in patent literature is as a chemical intermediate, suggesting its primary utility may be in the construction of more complex, potentially bioactive molecules.[3] The broader class of benzoxazines has been investigated for a range of pharmacological activities, but these cannot be directly extrapolated to this specific derivative without experimental validation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow from synthesis to characterization.

Conclusion

This technical guide has summarized the available information on this compound. While its formal "discovery" is not clearly defined, a plausible and detailed synthetic pathway has been proposed based on established benzoxazine chemistry and patent literature. The provided data tables and workflow diagrams offer a structured resource for researchers interested in this compound. Further investigation is required to elucidate its potential biological activities and to obtain detailed, experimentally verified characterization data.

References

Potential Biological Activity of 7-Bromo-4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This technical guide explores the potential biological activities of the specific, yet understudied, compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine . While direct experimental data for this compound is not publicly available, this document synthesizes findings from structurally related 7-halo and 4-alkyl substituted 1,4-benzoxazine derivatives to project its likely biological profile. This guide provides a comprehensive overview of potential therapeutic applications, plausible mechanisms of action, and detailed experimental protocols for future in-vitro and in-vivo evaluation. All quantitative data from analogous compounds are summarized for comparative analysis, and potential signaling pathways are visualized.

Introduction to the 1,4-Benzoxazine Scaffold

The 1,4-benzoxazine ring system, a fusion of a benzene ring and a 1,4-oxazine ring, serves as a versatile template for the design of novel therapeutic agents. The structural rigidity and synthetic tractability of this scaffold have allowed for extensive structure-activity relationship (SAR) studies, revealing that substitutions on both the aromatic ring and the heterocyclic portion can significantly modulate biological activity. Derivatives of 1,4-benzoxazine have been reported to possess a broad spectrum of pharmacological effects, including but not limited to, anticancer, antibacterial, antifungal, and anticonvulsant activities.[1]

Projected Biological Activities of this compound

Based on the biological evaluation of analogous compounds, this compound is hypothesized to exhibit potential in the following therapeutic areas:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,4-benzoxazine derivatives. The introduction of a halogen, such as bromine, at the 7-position of the benzoxazine ring is a common strategy in medicinal chemistry to enhance potency, potentially through increased lipophilicity and improved target binding.

One study on 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones demonstrated that substitutions on the benzoxazine core influence cytotoxic potential against HeLa cells.[4] While this study focused on a different isomer and oxidation state of the oxazine ring, it underscores the importance of substitution at the 7-position. Another study on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines reported moderate to good potency against various cancer cell lines, with IC50 values in the micromolar range.[5] Although the 4-aryl substitution differs from the 4-methyl group of the target compound, these findings suggest that the 3,4-dihydro-2H-1,4-benzoxazine core is a viable scaffold for developing anticancer agents.

A closely related compound, ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate, was identified as a potent topoisomerase I poison, significantly more active than the standard drug camptothecin.[1][6] This suggests a potential mechanism of action for halogenated and N-alkylated benzoxazines in cancer therapy.

Table 1: Anticancer Activity of Representative 1,4-Benzoxazine Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | PC-3 (Prostate) | IC50 | 9.71 | [5] |

| Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | MDA-MB-231 (Breast) | IC50 | 12.9 | [5] |

| Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | MIA PaCa-2 (Pancreatic) | IC50 | 9.58 | [5] |

| Molecule 14f (a 4-aryl-3,4-dihydro-2H-1,4-benzoxazine) | U-87 MG (Glioblastoma) | IC50 | 16.2 | [5] |

| Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate | Human Topoisomerase I | IC50 (poison) | 0.0006 | [1][6] |

| 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | Human Topoisomerase I | IC50 (catalytic inhibitor) | 8.34 | [1][6] |

Antimicrobial Activity

The 1,4-benzoxazine scaffold is also a known pharmacophore in the development of antimicrobial agents. The presence of a halogen atom on the aromatic ring has been shown to be favorable for antibacterial and antifungal activity in various heterocyclic systems.

While specific data for this compound is unavailable, studies on other substituted benzoxazines indicate a high probability of antimicrobial properties. For instance, various 1,4-benzoxazin-3-one derivatives have demonstrated activity against a range of bacteria and fungi.[7] It is plausible that the target compound could interfere with essential bacterial processes, such as DNA replication, as has been suggested for other benzoxazine derivatives that inhibit topoisomerase activity.[8]

Table 2: Antimicrobial Activity of Representative 1,4-Benzoxazine Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| 1,4-Benzoxazin-3-one derivatives | Gibberella zeae | EC50 | 20.06 - 23.17 | [7] |

| 1,4-Benzoxazin-3-one derivatives | Pellicularia sasakii | EC50 | 26.66 | [7] |

| 1,4-Benzoxazin-3-one derivatives | Phytophthora infestans | EC50 | 15.37 | [7] |

| 1,4-Benzoxazin-3-one derivatives | Capsicum wilt | EC50 | 26.76 | [7] |

Potential Mechanisms of Action and Signaling Pathways

Based on studies of related benzoxazine compounds, several mechanisms of action can be postulated for this compound.

Anticancer Mechanisms

-

Topoisomerase Inhibition: As demonstrated by the potent activity of a 6-chloro-4-methyl substituted benzoxazinone, inhibition of topoisomerase I is a highly probable mechanism.[1][6] Topoisomerases are crucial enzymes for DNA replication and repair, and their inhibition leads to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Certain benzoxazine derivatives have been shown to act as kinase inhibitors.[9][10] For example, some have been found to inhibit the PI3K signaling pathway, which is critical for angiogenesis, a process essential for tumor growth and metastasis.[10]

-

Induction of Oxidative Stress: Some benzoxazine compounds have been reported to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species (ROS).[11][12] Elevated ROS can lead to cellular damage and trigger programmed cell death.

Antimicrobial Mechanisms

The primary antimicrobial mechanism for benzoxazine derivatives is thought to be the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for bacterial DNA replication. This would lead to bacterial cell death.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A plausible synthetic route, based on general methods for N-alkylated benzoxazines, is outlined below.

Protocol:

-

N-Methylation: To a solution of 2-amino-4-bromophenol in a suitable solvent (e.g., acetone), add a base (e.g., potassium carbonate) and methyl iodide. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After completion, filter the reaction mixture and evaporate the solvent. The crude product, 2-(methylamino)-4-bromophenol, can be purified by column chromatography.

-

Ring Closure: Dissolve the purified N-methylated intermediate in a suitable solvent (e.g., acetone or DMF). Add a base (e.g., potassium carbonate), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide, and 1,2-dibromoethane. Reflux the mixture for several hours until the reaction is complete.

-

Final Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography.

In-Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.[14]

In-Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][15]

Protocol:

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation and Incubation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the 1,4-benzoxazine scaffold provides a strong foundation for predicting its potential as a valuable lead compound in drug discovery. The presence of the 7-bromo and 4-methyl substituents suggests that this compound is a promising candidate for anticancer and antimicrobial screening.

Future research should focus on the synthesis and in-vitro evaluation of this specific compound against a panel of cancer cell lines and microbial strains. Mechanistic studies, such as topoisomerase and kinase inhibition assays, as well as the measurement of ROS production, will be crucial to elucidate its mode of action. The detailed protocols provided in this guide offer a clear roadmap for initiating these investigations. The findings from such studies will be instrumental in determining the therapeutic potential of this compound and guiding the design of more potent and selective analogs.

References

- 1. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel benzoxazines as inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bds.berkeley.edu [bds.berkeley.edu]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. protocols.io [protocols.io]

Literature Review: 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative. The benzoxazine ring system is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. This review aims to consolidate the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential biological applications. Despite the interest in the broader benzoxazine class, specific experimental and biological data for this particular derivative remains limited in publicly accessible scientific literature. This guide presents the currently available information and outlines potential avenues for future research.

Chemical Properties and Data

General chemical information for this compound is available from various chemical suppliers. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 154264-95-6 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Ambient Storage | [1] |

| InChI Key | MQMFOFZKZBLSAB-UHFFFAOYSA-N | [1] |

| SMILES | CN1CCOC2=C1C=C(Br)C=C2 |

Note: Some data, such as melting point and boiling point, are not consistently reported across public sources.

Synthesis

General Synthetic Approach: Reductive Cyclization

A common method for the synthesis of the 1,4-benzoxazine core involves the reaction of a suitably substituted 2-aminophenol with a two-carbon electrophile, followed by cyclization. For the target molecule, a potential synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Postulated Experimental Protocol

This is a generalized, theoretical protocol based on known benzoxazine syntheses and has not been experimentally validated for this specific compound.

Step 1: N-alkylation of 4-bromo-2-nitrophenol. To a solution of 4-bromo-2-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), a base such as potassium carbonate is added. 2-chloro-N-methylethanamine hydrochloride is then added, and the mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product, 1-(4-bromo-2-nitrophenoxy)-N-methylethanamine, is then purified, typically by column chromatography.

Step 2: Reductive cyclization. The intermediate from Step 1 is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or tin(II) chloride in acidic media, is added. The reduction of the nitro group to an amine is followed by spontaneous or acid-catalyzed intramolecular cyclization to form the dihydrobenzoxazine ring. Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated. The final product, this compound, is purified by recrystallization or column chromatography.

Spectroscopic Data

Detailed and authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in peer-reviewed journals. Commercial suppliers may hold this data, but it is not publicly disseminated.

Table 2: Predicted Spectroscopic Data

| Data Type | Predicted Values |

| ¹H NMR | Chemical shifts for aromatic protons are expected in the range of δ 6.5-7.5 ppm. The N-methyl protons would likely appear as a singlet around δ 2.8-3.0 ppm. The two methylene groups of the oxazine ring would show signals between δ 3.0-4.5 ppm. |

| ¹³C NMR | Aromatic carbons are expected in the region of δ 110-150 ppm. The N-methyl carbon would be around δ 35-40 ppm, and the methylene carbons of the oxazine ring would appear between δ 45-70 ppm. |

| Mass Spec. | The monoisotopic mass is calculated to be 226.9946 g/mol . The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks). Predicted collision cross-section values for various adducts are available in public databases.[2] |

Biological Activity and Potential Applications

There is no specific published research on the biological activity of this compound. However, the broader class of 1,4-benzoxazine derivatives has been extensively studied and shown to possess a wide array of pharmacological properties.[4] This suggests that the title compound could be a valuable scaffold for medicinal chemistry research.

Potential as an Anticancer Agent

Numerous 1,4-benzoxazine derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis or inhibition of key signaling pathways involved in cancer progression. The presence of a bromine atom at the 7-position could influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Potential as an Antimicrobial Agent

The benzoxazine scaffold is also a known pharmacophore in the development of antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. Future studies could explore the minimum inhibitory concentration (MIC) of this compound against various pathogenic strains.

References

An In-depth Technical Guide to Derivatives of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on the derivatives of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, a specific analogue with potential for further development in various therapeutic areas. While specific research on this exact molecule is limited in publicly available literature, this guide extrapolates from closely related structures to provide a comprehensive overview of its potential synthesis, biological activities, and relevant experimental protocols. The presence of a bromine atom at the 7-position and a methyl group at the 4-position offers unique electronic and steric properties that can influence its pharmacological profile.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from the commercially available 2-amino-4-bromophenol. The first step involves the formation of the benzoxazine ring, followed by N-methylation.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine

-

Reaction Setup: To a solution of 2-amino-4-bromophenol (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents) and 1,2-dibromoethane (1.2 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 7-bromo-3,4-dihydro-2H-1,4-benzoxazine.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C.

-

Reaction Conditions: The mixture is stirred at 0 °C for 30 minutes, after which methyl iodide (1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Characterization Data of a Related Compound

While specific data for the target compound is not published, the following table includes characterization data for a structurally similar compound, 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine, to provide an example of expected analytical results.

| Compound | Yield | Melting Point (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | HRMS (+ESI) |

| 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine | 60% | 147-149 | 7.39–7.30 (m, 2H), 6.98–6.90 (m, 2H), 6.69–6.56 (m, 1H), 6.40–6.31 (m, 2H), 5.74 (t, J = 1.8 Hz, 1H), 4.31 (dt, J = 8.1, 2.3 Hz, 1H), 4.16 (ddd, J = 10.4, 2.9, 1.8 Hz, 1H), 3.84 (dd, J = 10.4, 8.2 Hz, 1H), 3.75 (s, 3H), 3.63 (s, 3H) | 158.84, 151.65, 143.40, 131.91, 128.65, 128.31, 115.65, 113.79, 106.70, 102.11, 70.51, 55.27, 55.11, 52.33 | Found m/z 272.12811, [M + H]⁺. C₁₆H₁₈NO₃ [272.12867] |

Potential Biological Activities and Signaling Pathways

Derivatives of 1,4-benzoxazine have been investigated for a multitude of biological activities. The introduction of a bromine atom can enhance potency and modulate pharmacokinetic properties through halogen bonding interactions with biological targets.

Anticancer Activity

Numerous 1,4-benzoxazine derivatives have demonstrated promising anticancer properties. For instance, certain derivatives have been shown to induce apoptosis in breast cancer cells.

Table 1: Anticancer Activity of Representative 1,4-Benzoxazine Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀ µM) | Reference |

| 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1][2]oxazin-3(4H)-one (5b) | MCF-7 (Breast) | Near cisplatin | [1] |

| 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1][2]oxazin-3(4H)-one (5c) | HeLa (Cervical) | Near cisplatin | [1] |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (14f) | PC-3 (Prostate) | 7.84 | [3] |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (14f) | MDA-MB-231 (Breast) | 10.5 | [3] |

Signaling Pathway: Apoptosis Induction in Cancer Cells

References

physical and chemical characteristics of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of the heterocyclic compound 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes general knowledge of 1,4-benzoxazine derivatives to offer valuable insights for research and development.

Core Chemical and Physical Characteristics

This compound is a solid compound with a defined molecular structure. Key identifying and physical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO | [PubChemLite] |

| Molecular Weight | 228.09 g/mol | [2a biotech] |

| IUPAC Name | This compound | [Fluorochem] |

| CAS Number | 154264-95-6 | [Fluorochem] |

| Physical Form | Solid | [Fluorochem] |

| Melting Point | 47 °C | [Guidechem] |

| Purity | Typically available at 97% or 98% | [Nanjing Chemlin Chemical Co., Ltd.], [Fluorochem] |

| Storage Temperature | Ambient | [Fluorochem] |

Predicted Data:

| Property | Value | Source |

| XlogP | 2.5 | [PubChemLite] |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring, with shifts influenced by the bromine and oxygen/nitrogen substituents. Methylene protons of the oxazine ring would likely appear as distinct signals, and a singlet corresponding to the N-methyl group would be present.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the methylene carbons of the oxazine ring, and the N-methyl carbon. The carbon attached to the bromine atom would exhibit a characteristic shift.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in mass spectrometry-based structural elucidation [PubChemLite].

Infrared (IR) Spectroscopy: Characteristic IR absorption bands would include C-H stretching from the aromatic and aliphatic portions of the molecule, C-N stretching, C-O-C ether stretching, and aromatic C=C bending vibrations.

Synthesis and Purification Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, a general and widely applicable method for the synthesis of N-substituted 3,4-dihydro-2H-1,4-benzoxazines involves a two-step sequence starting from commercially available benzoxazoles [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for N-alkylated 3,4-dihydro-2H-1,4-benzoxazines.

Detailed Experimental Steps (Hypothetical Protocol)

Step 1: Reduction of a Substituted Benzoxazole

-

To a solution of the appropriate substituted benzoxazole in a suitable solvent (e.g., tetrahydrofuran), add sodium borohydride.

-

Slowly add a catalytic amount of acetic acid. The reaction should be monitored for foaming [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

-

After the reaction is complete (monitored by TLC), quench the reaction with a saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-alkylated o-aminophenol, which can often be used in the next step without further purification [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

Step 2: Ring Closure to Form the 1,4-Benzoxazine Ring

-

To a mixture of the crude N-alkylated o-aminophenol in a solvent such as acetone, add 1,2-dibromoethane and a phase transfer catalyst (e.g., Aliquat 336) [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

-

Add an aqueous solution of a base, such as potassium carbonate.

-

Reflux the resulting mixture for an extended period (e.g., 3 days), monitoring the reaction by TLC [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

-

After completion, remove the acetone under reduced pressure.

-

Pour the residue into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent to obtain the crude product [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

Purification

Purification of the final product is typically achieved through silica gel column chromatography. The choice of eluent would be determined by the polarity of the product and any byproducts. A common solvent system for compounds of this nature is a mixture of ethyl acetate and hexane [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives]. Further purification may be possible through distillation under reduced pressure [synthesis and reactions of 3,4-dihydro-2h-1,4-benzoxazine derivatives].

Potential Biological Activities and Mechanisms of Action

While no specific biological activity has been reported for this compound, the broader class of 1,4-benzoxazine derivatives has demonstrated a wide range of pharmacological properties, suggesting potential avenues for investigation for this specific molecule.

General Biological Activities of 1,4-Benzoxazine Derivatives

-

Antimicrobial Activity: Many 1,4-benzoxazine derivatives have shown promising activity against various bacterial and fungal strains [1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation, Some of biologically active 1,4-benzoxazine derivatives]. The mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a crucial enzyme in bacterial DNA replication [1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation].

-

Anticancer Activity: Several studies have reported the antiproliferative effects of 1,4-benzoxazine derivatives against various cancer cell lines [Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines]. The proposed mechanisms are diverse and can include the inhibition of kinases such as GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs) [Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration].

-

Neuroprotective Activity: Certain 1,4-benzoxazine derivatives have been identified as potent neuroprotective agents in models of neurodegeneration [Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies, Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants]. Their protective effects are often attributed to their antioxidant properties and their ability to inhibit key signaling pathways involved in neuronal cell death.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of other 1,4-benzoxazine derivatives, a potential mechanism of action for this compound in a neuroprotective or anticancer context could involve the inhibition of key cellular kinases. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted.

Experimental Workflow for Biological Evaluation

To assess the potential biological activities of this compound, a structured experimental workflow is essential. The following diagram outlines a general approach for screening and characterizing its bioactivity.

Safety Information

This compound is classified with the signal word "Warning" and is associated with the following hazard statements [Fluorochem]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery and materials science. While specific experimental data for this molecule is sparse, the known chemical properties and the broad biological activities of the 1,4-benzoxazine class of compounds provide a strong rationale for its synthesis and evaluation. This guide serves as a foundational resource for researchers interested in exploring the characteristics and potential applications of this and related compounds. Further experimental work is necessary to fully elucidate its physical, chemical, and biological profile.

Methodological & Application

Application Notes and Protocols: Synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzoxazine core is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The specific substitution pattern of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine makes it an interesting target for medicinal chemistry and drug discovery programs. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, while the N-methyl group can influence the compound's physicochemical properties and biological interactions. This document outlines a detailed, multi-step protocol for the proposed synthesis of this target compound, starting from commercially available 2-amino-4-bromophenol.

Proposed Synthetic Pathway

The proposed synthesis involves a four-step sequence:

-

N-Acylation: Protection of the amino group of 2-amino-4-bromophenol via reaction with chloroacetyl chloride.

-

Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis to form the benzoxazinone ring.

-

Lactam Reduction: Reduction of the cyclic amide (lactam) to the corresponding cyclic amine.

-

N-Methylation: Introduction of the methyl group onto the nitrogen atom of the benzoxazine ring.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide (Intermediate 1)

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-bromophenol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Reaction: Add a base, such as triethylamine (1.1 eq.) or pyridine (1.1 eq.), to the solution. Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide.

Step 2: Synthesis of 7-bromo-2H-1,4-benzoxazin-3(4H)-one (Intermediate 2)

-

Reaction Setup: In a round-bottom flask, dissolve the product from Step 1 (Intermediate 1, 1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq., use with extreme caution).

-

Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the formation of the cyclized product by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 7-bromo-2H-1,4-benzoxazin-3(4H)-one.

Step 3: Synthesis of 7-bromo-3,4-dihydro-2H-1,4-benzoxazine (Intermediate 3)

-

Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq.) in anhydrous THF. Cool the suspension to 0 °C.

-

Addition of Lactam: Slowly add a solution of the lactam from Step 2 (Intermediate 2, 1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Purification: A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 4: Synthesis of this compound (Target Compound)

-

Reaction Setup: Dissolve the secondary amine from Step 3 (Intermediate 3, 1.0 eq.) in a suitable solvent like THF or acetonitrile.

-

Reagents Addition: Add a base such as potassium carbonate (2.0 eq.) followed by a methylating agent like methyl iodide (CH₃I, 1.2 eq.) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq., use with extreme caution as it is highly toxic).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Filter off the base and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

The following table should be used to record experimental data for the synthesis.

| Step | Intermediate/Product | Starting Material (mass, mol) | Reagents (mass/vol, mol) | Solvent (vol) | Yield (mass, %) | Melting Point (°C) | Purity (e.g., HPLC, NMR) |

| 1 | 2-chloro-N-(5-bromo-2-hydroxyphenyl)acetamide | 2-amino-4-bromophenol | Chloroacetyl chloride, Triethylamine | DCM | |||

| 2 | 7-bromo-2H-1,4-benzoxazin-3(4H)-one | Intermediate 1 | Potassium carbonate | DMF | |||

| 3 | 7-bromo-3,4-dihydro-2H-1,4-benzoxazine | Intermediate 2 | Lithium aluminum hydride | THF | |||

| 4 | This compound | Intermediate 3 | Methyl iodide, Potassium carbonate | THF |

Visualization of Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Application Note: A Detailed Reaction Mechanism for the Formation of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Audience: Researchers, scientists, and drug development professionals.

Introduction